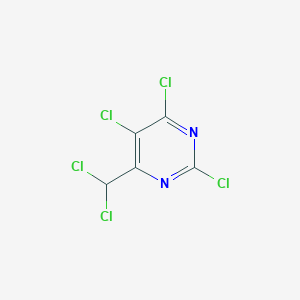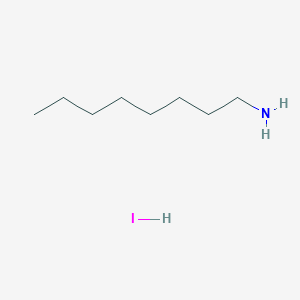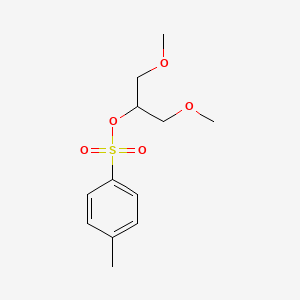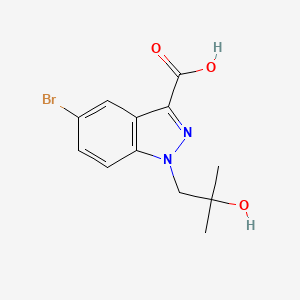
2,4,5-Trichloro-6-(dichloromethyl)pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichloro-6-(dichloromethyl)pyrimidine (TCDCP) is a highly reactive chemical compound with a wide range of applications. It is a derivative of the pyrimidine ring system, which is composed of five carbon atoms, four nitrogen atoms, and one oxygen atom. TCDCP is widely used in the synthesis of a variety of organic compounds, and has been studied for its potential use as a pesticide, a fuel additive, and a pharmaceutical agent. In
Aplicaciones Científicas De Investigación
2,4,5-Trichloro-6-(dichloromethyl)pyrimidine, 95% has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a photochemical initiator. It has also been studied as a potential pesticide, fuel additive, and pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine, 95% is not completely understood. However, it is believed to act as an alkylating agent, which means that it can bond to other molecules and alter their structure and function. It is also thought to be a potent inhibitor of enzymes, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine, 95% have been studied in both animals and humans. In animals, it has been found to be toxic to the liver and kidneys, as well as to the nervous system. In humans, it has been linked to an increased risk of cancer, as well as to reproductive and developmental effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine, 95% in laboratory experiments include its high reactivity, low cost, and availability. However, it is important to note that 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine, 95% is a highly toxic substance, and should be handled with caution. It should also be noted that 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine, 95% is a volatile substance, and should be stored in a tightly closed container in a cool, dry place.
Direcciones Futuras
The future directions for 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine, 95% include further research into its potential use as a pesticide, fuel additive, and pharmaceutical agent. It could also be studied for its potential use as a catalyst in chemical reactions, as well as for its potential to be used as an alkylating agent. Additionally, further research into the biochemical and physiological effects of 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine, 95% could be conducted to better understand its potential toxicity. Finally, further research into the synthesis of 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine, 95% could be conducted to make it more cost-effective and easier to obtain.
Métodos De Síntesis
2,4,5-Trichloro-6-(dichloromethyl)pyrimidine, 95% can be synthesized from the reaction of 2,4,5-trichlorophenol with dichloromethyl methyl ether in the presence of an acid catalyst. This reaction is typically carried out at elevated temperatures and pressures. The reaction produces a mixture of 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine, 95% and other byproducts, which must be separated and purified before use.
Propiedades
IUPAC Name |
2,4,5-trichloro-6-(dichloromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl5N2/c6-1-2(3(7)8)11-5(10)12-4(1)9/h3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWXBSPNKTCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)




